molecular formula C12H23NO5 B026967 (2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid CAS No. 106231-22-5

(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid

Cat. No. B026967
M. Wt: 261.31 g/mol
InChI Key: OZXWOMGOUYGANS-NXEZZACHSA-N
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Description

(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid, commonly known as DOOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOOB is a derivative of the natural amino acid, glutamic acid, and is a member of the class of compounds known as glutamate analogs.

Mechanism Of Action

DOOB is believed to exert its effects by modulating the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various neurological processes, including learning and memory. DOOB has been shown to selectively activate certain subtypes of glutamate receptors, leading to changes in neuronal activity.

Biochemical And Physiological Effects

DOOB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DOOB can enhance the activity of certain glutamate receptors, leading to increased neuronal activity. DOOB has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. In vivo studies have shown that DOOB can improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

DOOB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. DOOB is also highly selective for certain subtypes of glutamate receptors, making it a useful tool for studying the activity of these receptors. However, DOOB has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on DOOB. One area of interest is the development of DOOB derivatives with improved properties, such as increased solubility or selectivity for specific glutamate receptor subtypes. Another area of interest is the use of DOOB as a potential therapeutic agent for various diseases, including neurodegenerative disorders and psychiatric disorders. Finally, DOOB may also have potential applications in the field of synthetic biology, as a tool for studying protein-protein interactions and as a potential building block for the construction of artificial proteins.

Synthesis Methods

DOOB can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the amino group, followed by the introduction of the octylamino side chain, and subsequent deprotection to yield the final product. The process is relatively straightforward and can be carried out on a small scale in a laboratory setting.

Scientific Research Applications

DOOB has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. In the field of neuroscience, DOOB has been shown to modulate the activity of glutamate receptors, which are involved in various neurological processes, including learning and memory. DOOB has also been studied for its potential use as a tool in the study of protein-protein interactions and as a potential therapeutic agent for various diseases.

properties

CAS RN

106231-22-5

Product Name

(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid

InChI

InChI=1S/C12H23NO5/c1-2-3-4-5-6-7-8-13-11(16)9(14)10(15)12(17)18/h9-10,14-15H,2-8H2,1H3,(H,13,16)(H,17,18)/t9-,10-/m1/s1

InChI Key

OZXWOMGOUYGANS-NXEZZACHSA-N

Isomeric SMILES

CCCCCCCCNC(=O)[C@@H]([C@H](C(=O)O)O)O

SMILES

CCCCCCCCNC(=O)C(C(C(=O)O)O)O

Canonical SMILES

CCCCCCCCNC(=O)C(C(C(=O)O)O)O

synonyms

R,R-(+)-TARTARIC ACID MONO-N-OCTYL AMIDE

Origin of Product

United States

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